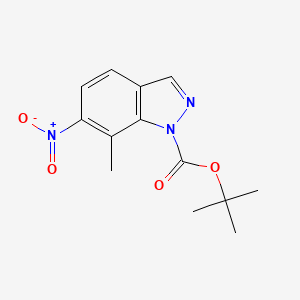

tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate

Description

tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a tert-butyl ester in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C13H15N3O4 |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

tert-butyl 7-methyl-6-nitroindazole-1-carboxylate |

InChI |

InChI=1S/C13H15N3O4/c1-8-10(16(18)19)6-5-9-7-14-15(11(8)9)12(17)20-13(2,3)4/h5-7H,1-4H3 |

InChI Key |

MZXRBPDDANRHNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N(N=C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate typically involves the following steps:

Esterification: The carboxylic acid group in the indazole ring is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Methylation: The methyl group is introduced into the indazole ring through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound involves large-scale nitration, esterification, and methylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate can undergo oxidation reactions to form corresponding nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or iron powder with hydrochloric acid.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.

Major Products Formed:

Oxidation: Nitroso or hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated indazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate is used as a building block in the synthesis of more complex indazole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitro and ester functional groups on the biological activity of indazole derivatives. It is also used in the development of new drugs targeting specific enzymes and receptors.

Medicine: this compound has potential applications in the development of anti-inflammatory, anticancer, and antimicrobial agents. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression.

Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides, fungicides, and insecticides. Its derivatives are also used as additives in polymer and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

- tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate

- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

- tert-Butyl 1-indolecarboxylate

Comparison: tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive compounds. In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

Biological Activity

tert-Butyl 7-methyl-6-nitro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, characterized by its unique structure that includes a tert-butyl group, a nitro group at the 6-position, and a methyl group at the 7-position of the indazole ring. This compound has garnered attention due to its potential pharmacological effects and diverse biological activities.

The molecular formula of this compound is , with a molecular weight of approximately 250.26 g/mol. Its structural characteristics contribute to its biological activity, particularly in medicinal chemistry applications.

Biological Activities

Research indicates that compounds in the indazole class, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Indazole derivatives have been shown to inhibit various cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range for related compounds against specific cancer types, indicating potent antitumor effects .

- Enzyme Inhibition : The compound has been investigated for its binding affinity to various enzymes and receptors. Notably, it may act as an inhibitor for kinases and other therapeutic targets, which is essential for developing targeted cancer therapies .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects. For example, the structure-activity relationship (SAR) studies suggest that substituents at specific positions on the indazole scaffold significantly influence biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features of similar indazole derivatives:

| Compound Name | Similarity | Key Features |

|---|---|---|

| tert-Butyl 5-amino-1H-indazole-1-carboxylate | 0.98 | Contains an amino group instead of a nitro group |

| tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate | 0.91 | Features a hydroxyl group; potential different reactivity |

| tert-Butyl 3-amino-1H-indazole-1-carboxylate | 0.90 | Substituted at the 3-position; different biological activity |

| tert-Butyl 6-bromo-1H-indazole-1-carboxylate | 0.88 | Bromine substitution alters electronic properties |

Case Studies

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

- Anticancer Research : In vitro studies demonstrated significant inhibition of tumor cell proliferation across various cancer cell lines, supporting its development as an anticancer agent.

- Kinase Inhibition Studies : Investigations into its kinase inhibitory properties revealed that it could selectively inhibit certain kinases involved in cancer progression, suggesting potential for targeted therapy .

- Pharmacological Evaluation : Detailed pharmacological assessments indicated favorable bioavailability and tolerability in preclinical models, paving the way for further clinical investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.